molecular formula C21H25N3O3 B2637047 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320577-82-8

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2637047
CAS RN: 2320577-82-8
M. Wt: 367.449
InChI Key: DEBNXIGRXOTLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. CPI-455 has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This, in turn, leads to the inhibition of transcriptional activation of oncogenes and the upregulation of tumor suppressor genes. The result is the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have potent anti-cancer activity in various preclinical models. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has also been shown to inhibit tumor growth in mouse xenograft models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is its potency and selectivity for BET proteins. It has been shown to have minimal off-target effects, which is important for the development of cancer therapeutics. However, one limitation of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is its poor solubility in aqueous solutions, which limits its use in in vivo experiments.

Future Directions

There are several future directions for research on 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of more soluble analogs of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one that can be used in in vivo experiments. Another area of interest is the identification of biomarkers that can be used to predict response to 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one treatment. Additionally, the combination of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one with other anti-cancer agents is an area of active research. Finally, the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, is an area of emerging interest.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-ethoxybenzoyl chloride, which is reacted with piperidine to form 1-(4-ethoxybenzoyl)piperidine. This intermediate is then reacted with 2-cyanopyridine to form 6-cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential use in cancer treatment. The BET family of proteins plays a crucial role in the regulation of gene expression, and aberrant expression of these proteins has been linked to the development and progression of various types of cancer. 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and proliferation.

properties

IUPAC Name

6-cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-18-7-5-16(6-8-18)21(26)23-13-11-17(12-14-23)24-20(25)10-9-19(22-24)15-3-4-15/h5-10,15,17H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNXIGRXOTLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.